molecular formula C7H9Br2NO B1401583 5-(Bromomethyl)-2-methoxypyridine hydrobromide CAS No. 1588441-28-4

5-(Bromomethyl)-2-methoxypyridine hydrobromide

Cat. No.: B1401583
CAS No.: 1588441-28-4
M. Wt: 282.96 g/mol
InChI Key: ZNYYKLVSOUFTCT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methoxypyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2NO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methoxypyridine hydrobromide typically involves the bromination of 2-methoxypyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination occurs at the methyl group, resulting in the formation of 5-(Bromomethyl)-2-methoxypyridine, which is then converted to its hydrobromide salt by treatment with hydrobromic acid (HBr).

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and safer brominating agents can enhance the efficiency and safety of the process. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methoxypyridine hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of 2-methoxypyridine derivatives.

Scientific Research Applications

5-(Bromomethyl)-2-methoxypyridine hydrobromide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methoxypyridine hydrobromide depends on its application. In biochemical assays, it may act as an alkylating agent, modifying nucleophilic sites on biomolecules. The bromomethyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic centers in proteins and nucleic acids, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 4-(Bromomethyl)pyridine hydrobromide
  • 5-Methyl-3-(bromomethyl)pyridine hydrobromide

Uniqueness

5-(Bromomethyl)-2-methoxypyridine hydrobromide is unique due to the presence of both a bromomethyl and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis. The methoxy group can influence the electronic properties of the pyridine ring, potentially enhancing the compound’s reactivity in certain chemical reactions compared to its analogs.

Properties

IUPAC Name

5-(bromomethyl)-2-methoxypyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-6(4-8)5-9-7;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYYKLVSOUFTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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